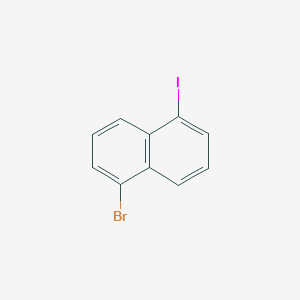

1-Bromo-5-iodonaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPYWKAKDZRRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296992 | |

| Record name | 1-bromo-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77332-64-0 | |

| Record name | 77332-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-iodonaphthalene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-bromo-5-iodonaphthalene, a key organohalide intermediate in modern organic synthesis. The document elucidates the principal synthetic methodologies, focusing on the rationale behind strategic procedural choices. It further details the compound's physicochemical and spectroscopic properties, underpinned by tabulated data for ease of reference. A significant portion of this guide is dedicated to exploring the compound's synthetic utility, particularly in regioselective cross-coupling reactions, which is of paramount importance to researchers in materials science and drug development. The protocols and mechanistic insights provided herein are grounded in established literature, ensuring scientific integrity and practical applicability for professionals in the field.

Introduction: The Strategic Importance of Dihalogenated Naphthalenes

Naphthalene derivatives are foundational scaffolds in a multitude of functional materials and pharmaceutical agents. The precise introduction of functional groups onto the naphthalene core is crucial for tuning their electronic, optical, and biological properties. This compound (CAS No: 77332-64-0) has emerged as a particularly valuable and versatile building block due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1] This inherent electronic disparity allows for sequential, site-selective functionalization, providing a powerful tool for the construction of complex, highly substituted naphthalene systems.

The greater reactivity of the C-I bond, stemming from its lower bond dissociation energy compared to the C-Br bond, is the cornerstone of its synthetic utility.[2] This allows for selective reactions, such as Suzuki-Miyaura or Sonogashira couplings, at the C5 position while leaving the C1-Br bond intact for subsequent transformations. This guide will delve into the practical aspects of synthesizing and utilizing this important intermediate.

Synthesis of this compound: A Mechanistic Approach

The most prevalent and reliable synthetic route to this compound commences from 1,5-diaminonaphthalene. This multi-step synthesis leverages the classic Sandmeyer reaction, a robust method for converting aromatic amines into aryl halides via diazonium salt intermediates.[3][4]

Rationale for a Multi-Step Synthetic Pathway

Direct halogenation of naphthalene is often fraught with challenges, including lack of regioselectivity and the formation of polyhalogenated byproducts.[5][6] A directed synthesis starting from a symmetrically substituted precursor like 1,5-diaminonaphthalene offers superior control over the final product's constitution. The Sandmeyer reaction is particularly well-suited for this purpose, as it allows for the sequential and distinct introduction of different halogen atoms.[7]

Synthetic Workflow Diagram

References

A Technical Guide to 1-Bromo-5-iodonaphthalene: A Versatile Hetero-dihalogenated Building Block for Advanced Synthesis

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the demand for sophisticated molecular building blocks is perpetual. These scaffolds are the linchpins in the construction of complex molecules, from life-saving pharmaceuticals to next-generation organic electronics. 1-Bromo-5-iodonaphthalene (CAS No. 77332-64-0) has emerged as a particularly valuable reagent for researchers and drug development professionals. Its utility is anchored in the naphthalene core, a privileged structure in medicinal chemistry, and the differential reactivity of its two distinct halogen substituents.

The strategic placement of both a bromine and an iodine atom on the naphthalene framework allows for programmed, site-selective functionalization. The carbon-iodine (C-I) bond is inherently more reactive towards oxidative addition with transition metal catalysts, such as palladium, than the more robust carbon-bromine (C-Br) bond.[1] This reactivity gradient is the cornerstone of its application, enabling chemists to perform sequential cross-coupling reactions and build intricate molecular architectures with exceptional precision. This guide provides an in-depth technical overview of this compound, covering its properties, synthesis, reactivity, and application in advanced chemical synthesis.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety requirements is fundamental to its successful and safe implementation in the laboratory.

Physical & Chemical Properties

The key properties of this compound are summarized below, providing essential data for experimental design and handling.

| Property | Value | Source(s) |

| CAS Number | 77332-64-0 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₆BrI | [2][6][] |

| Molecular Weight | 332.96 g/mol | [2][4] |

| Boiling Point | 362 °C | [2] |

| IUPAC Name | This compound | [] |

| SMILES | C1=CC2=C(C=CC=C2I)C(=C1)Br | [2] |

| Purity | Typically ≥97-98% | [5][6] |

| Storage | 2-8°C, protect from light | [4] |

Safety & Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8][9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention).[2]

In case of accidental exposure, it is crucial to consult the Safety Data Sheet (SDS) and seek immediate medical attention.[8][9][10]

Synthesis Pathway and Rationale

While specific, detailed preparations for this compound are not extensively published in readily available literature, a logical synthetic route can be designed based on established principles of electrophilic aromatic substitution on naphthalene. The synthesis of hetero-dihalogenated naphthalenes often involves a multi-step sequence to control the regiochemistry.

A plausible approach would start with the bromination of naphthalene, which predominantly yields 1-bromonaphthalene.[11][12] Subsequent iodination of 1-bromonaphthalene would then be required. Directing effects would lead to a mixture of isomers, necessitating purification to isolate the desired 1-bromo-5-iodo product. An alternative, more controlled synthesis might involve starting with a pre-functionalized naphthalene, such as an aminonaphthalene, to direct the halogenation steps before converting the directing group into the desired substituent or removing it. For instance, a multi-step sequence involving electrophilic aromatic substitution, directing group manipulation, and the use of diazonium salts can be employed to achieve specific substitution patterns.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 77332-64-0 | CDA33264 [biosynth.com]

- 3. This compound | 77332-64-0 [chemicalbook.com]

- 4. 77332-64-0 | CAS DataBase [chemicalbook.com]

- 5. potentpharm.lookchem.com [potentpharm.lookchem.com]

- 6. appretech.com [appretech.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 1-Bromonaphthalene synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

Introduction: Elucidating the Molecular Architecture of 1-Bromo-5-iodonaphthalene

An In-Depth Technical Guide to the Spectroscopic Data of 1-Bromo-5-iodonaphthalene

This compound is a disubstituted naphthalene derivative featuring two different halogen atoms at distinct positions on its aromatic core. As a polyhalogenated aromatic compound, it serves as a valuable building block in organic synthesis, materials science, and drug discovery, where precise structural confirmation is paramount. The unequivocal identification and characterization of such molecules rely on a synergistic application of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the narrative presented herein is grounded in both fundamental principles and field-proven insights. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous compounds and theoretical principles to construct a predictive and reliable spectroscopic profile. This approach mirrors the process a research scientist would undertake to characterize a novel or sparsely documented molecule, ensuring both scientific integrity and practical utility for professionals in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. For this compound, NMR is indispensable for confirming the substitution pattern on the naphthalene ring.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of an aromatic compound is governed by the electronic effects of its substituents. Bromine and iodine are both deactivating, electron-withdrawing groups via induction, but electron-donating via resonance. These effects, combined with anisotropic effects from the aromatic rings, result in a complex and dispersed spectrum for the six aromatic protons. The chemical shifts and coupling constants (J-values) provide a unique fingerprint of the 1,5-substitution pattern.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice due to its low cost and ability to dissolve a wide range of organic compounds.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated shimming process is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving high resolution and sharp peaks.

-

Acquisition: A standard one-pulse ¹H experiment is typically sufficient. Key parameters include a 30° or 45° pulse angle to ensure a good signal-to-noise ratio without saturating the spins, a spectral width covering the aromatic region (e.g., 0-12 ppm), and a sufficient number of scans (e.g., 8 or 16) to achieve adequate signal averaging.

-

Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to convert the time-domain signal into the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data: Based on the analysis of related compounds like 1-bromonaphthalene and 1-iodonaphthalene, the protons are expected to appear as doublets or triplets (doublet of doublets) in the aromatic region (7.0-8.5 ppm).[1][2][3] The protons adjacent to the halogens will be influenced differently, leading to distinct signals.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | Doublet (d) | ~ 7-8 |

| H-3 | 7.3 - 7.5 | Triplet (t) | ~ 7-8 |

| H-4 | 8.0 - 8.2 | Doublet (d) | ~ 8-9 |

| H-6 | 7.9 - 8.1 | Doublet (d) | ~ 7-8 |

| H-7 | 7.2 - 7.4 | Triplet (t) | ~ 7-8 |

| H-8 | 8.2 - 8.4 | Doublet (d) | ~ 8-9 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. For this compound, all 10 carbon atoms are chemically distinct due to the lack of symmetry, and thus 10 signals are expected in the spectrum. The carbons directly attached to the halogens (ipso-carbons) will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of Br and I. The carbon atoms in an aromatic ring typically absorb in the range of 110 to 140 ppm.[4]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: A standard proton-decoupled ¹³C experiment is used. This involves irradiating the protons to collapse all C-H coupling, resulting in sharp singlet signals for each carbon.

-

Key Parameters: A wider spectral width (e.g., 0-200 ppm) is necessary. The number of scans must be significantly higher (e.g., 1024 or more) to achieve a good signal-to-noise ratio, leading to longer acquisition times. A relaxation delay is included to allow for full magnetization recovery between pulses.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-5-iodonaphthalene

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-bromo-5-iodonaphthalene, a key intermediate in organic synthesis, particularly in the development of pharmaceutical and electronic materials.[1] Given the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from structurally related molecules and established principles of physical organic chemistry. Furthermore, it presents detailed, field-proven experimental protocols to enable researchers to determine precise solubility and stability profiles. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the handling, formulation, and storage of this compound.

Introduction to this compound: A Molecule of Interest

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₁₀H₆BrI.[2] Its structure, featuring two different halogen atoms on the naphthalene backbone, makes it a versatile building block in cross-coupling reactions, allowing for sequential and site-selective functionalization. The differential reactivity of the carbon-iodine and carbon-bromine bonds is a key feature exploited in complex molecular architecture design.[1] A solid understanding of its solubility and stability is paramount for its effective use in synthesis, purification, and formulation.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and purification. Based on the principle of "like dissolves like," the nonpolar character of the naphthalene core in this compound suggests poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.

Inferred Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively reported, we can infer its solubility based on data from the closely related compound, 1-bromonaphthalene, and general principles of solvent-solute interactions. The introduction of a larger, more polarizable iodine atom in place of a hydrogen atom is expected to slightly increase the intermolecular dispersion forces, potentially leading to minor differences in solubility compared to 1-bromonaphthalene.

| Solvent | Polarity (Dielectric Constant) | Expected Qualitative Solubility | Inferred Quantitative Solubility ( g/100 mL at 25°C) | Rationale for Inference |

| Hexane | 1.88 | Soluble | > 10 | Nonpolar solvent, ideal for dissolving nonpolar aromatic compounds. |

| Toluene | 2.38 | Very Soluble | > 25 | Aromatic solvent that can engage in π-stacking with the naphthalene ring. |

| Chloroform | 4.81 | Very Soluble | > 25 | A common solvent for nonpolar to moderately polar organic compounds. |

| Acetone | 20.7 | Moderately Soluble | 5 - 10 | A polar aprotic solvent that can induce a dipole in the aromatic system. |

| Ethanol | 24.5 | Sparingly Soluble | 1 - 5 | A polar protic solvent; the energetic cost of disrupting the hydrogen-bonding network of ethanol is not fully compensated by the solvation of the nonpolar solute. |

| Methanol | 32.7 | Sparingly Soluble | < 1 | More polar than ethanol, leading to even lower solubility. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderately Soluble | 5 - 10 | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Water | 80.1 | Insoluble | < 0.01 | Highly polar protic solvent, energetically unfavorable to solvate a large nonpolar molecule. It has been noted that the aqueous solubility of this compound decreases with increasing pH.[2] |

Disclaimer: The quantitative solubility data presented is inferred and should be experimentally verified. The following protocol is designed for this purpose.

Experimental Protocol for Determining Thermodynamic Solubility

This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various solvents using the shake-flask method, which is considered the gold standard for solubility determination.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This method ensures that the system reaches equilibrium, providing a true measure of thermodynamic solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. A 24-hour period is generally adequate for most organic compounds.

-

Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After 24 hours, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor and a standard calibration curve.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for thermodynamic solubility determination.

Stability Profile of this compound

Understanding the stability of a compound is crucial for establishing its shelf-life, appropriate storage conditions, and potential degradation pathways. As a photolytic reagent, this compound is known to be sensitive to light.[2] A comprehensive stability assessment should also include the effects of temperature, humidity, and pH.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability. These studies are a key component of the International Council for Harmonisation (ICH) guidelines for stability testing.

| Stress Condition | Typical Protocol | Expected Outcome for this compound |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Potential for hydrolysis is low due to the stability of the aryl-halide bonds. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Similar to acid hydrolysis, significant degradation is not expected. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | The naphthalene ring may be susceptible to oxidation, potentially leading to the formation of naphthoquinones or other oxygenated derivatives. |

| Thermal Degradation | Solid sample heated at 80°C for 48 hours | The stability will depend on the melting point and decomposition temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for a detailed profile. |

| Photostability | Exposure to a combination of visible and UV light (ICH Q1B guidelines) | As a known photolytic reagent, significant degradation is expected. The photolysis in aqueous solution is pH-dependent and can lead to the formation of naphthalenes.[2] |

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on this compound.

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) are representative of the environmental factors a compound may be exposed to during its lifecycle.

-

Stability-Indicating Method: An HPLC method that can separate the parent compound from all its degradation products is essential for accurate quantification of stability.

-

Peak Purity Analysis: A photodiode array (PDA) detector is used to assess peak purity, ensuring that the chromatographic peak of the parent compound does not co-elute with any degradation products.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

-

Application of Stress Conditions:

-

Hydrolytic Stress: To separate aliquots of the stock solution, add equal volumes of 0.1 M HCl and 0.1 M NaOH. Keep one aliquot with water as a control. Heat the samples at 60°C.

-

Oxidative Stress: Add 3% hydrogen peroxide to an aliquot of the stock solution and keep it at room temperature.

-

Thermal Stress: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photolytic Stress: Expose a solid sample and a solution of the compound to a light source as per ICH Q1B guidelines. Protect a control sample from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method with a PDA detector.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).

-

Diagram of Forced Degradation Workflow:

References

An In-depth Technical Guide to 1-Bromo-5-iodonaphthalene: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-5-iodonaphthalene, a key halogenated naphthalene derivative. While the specific historical details of its initial discovery remain nuanced within the broader context of halonaphthalene chemistry, this document elucidates its synthesis, chemical properties, and burgeoning applications, particularly in the fields of organic synthesis and drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile chemical building block.

Introduction: The Strategic Importance of Dihalogenated Naphthalenes

Naphthalene, the simplest polycyclic aromatic hydrocarbon, serves as a fundamental scaffold in a vast array of chemical compounds, from traditional dyes to modern organic electronics. The introduction of halogen substituents onto the naphthalene core dramatically alters its electronic properties and reactivity, transforming it into a versatile precursor for complex molecular architectures. This compound (C₁₀H₆BrI) is a prime example of a strategically dihalogenated naphthalene. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds allows for selective, sequential functionalization, a highly desirable feature in multi-step organic synthesis. This targeted reactivity is a cornerstone of its utility, particularly in the construction of novel pharmaceutical agents and advanced materials.

Historical Context and Discovery

The precise moment of the first synthesis of this compound is not prominently documented as a landmark discovery in itself. Rather, its emergence is rooted in the broader historical development of naphthalene chemistry, which saw extensive exploration of halogenation reactions throughout the 19th and 20th centuries. Early investigations into the reactions of naphthalene with halogens laid the groundwork for the preparation of a wide variety of bromo- and iodo-substituted naphthalenes.

The synthesis of such compounds was often driven by the desire to understand the directing effects of substituents on aromatic rings and to create intermediates for the synthesis of dyes and other functional organic molecules. While specific pioneering researchers for this particular molecule are not readily identifiable from available literature, its synthesis is a logical extension of established halogenation methodologies. The significance of this compound has grown with the advent of modern cross-coupling reactions, which have unlocked the potential of its unique halogen arrangement.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically involves a multi-step process that leverages the regioselectivity of electrophilic aromatic substitution on the naphthalene ring. A common and logical synthetic pathway originates from a readily available starting material, such as 1-bromonaphthalene or 1,5-dibromonaphthalene.

Synthetic Strategy: Leveraging Precursor Reactivity

A plausible and efficient synthetic route involves the selective iodination of 1-bromonaphthalene or the mono-iodination of 1,5-dibromonaphthalene through a halogen exchange reaction. The rationale behind this approach lies in the ability to control the position of the incoming iodine atom.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol describes a representative method for the synthesis of this compound starting from 1-bromonaphthalene. This method is based on established procedures for the iodination of aromatic compounds.

Step 1: Iodination of 1-Bromonaphthalene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromonaphthalene (1.0 eq) in a suitable solvent such as acetic acid.

-

Reagent Addition: To the stirred solution, add iodine (I₂, 1.1 eq) and an oxidizing agent, such as sodium iodate (NaIO₃) or nitric acid. The oxidizing agent is crucial for generating the electrophilic iodine species (I⁺) in situ.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench any unreacted iodine. The crude product may precipitate and can be collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford pure this compound.

Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The expected spectroscopic data serves as a validation of the product's identity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77332-64-0 | [1] |

| Molecular Formula | C₁₀H₆BrI | [1] |

| Molecular Weight | 332.96 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | General Knowledge |

| Boiling Point | 362 °C | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents | [1] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. Due to the unsymmetrical substitution, all six aromatic protons will be chemically non-equivalent, leading to a series of doublets, triplets, and multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, confirming the lack of symmetry. The carbons directly attached to the halogen atoms will be significantly influenced by their electronegativity.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Br and C-I stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Applications in Drug Discovery and Organic Synthesis

The unique structural feature of this compound, namely the presence of two different halogen atoms at the 1 and 5 positions, makes it a highly valuable building block in organic synthesis, particularly in the context of drug discovery.

Sequential Cross-Coupling Reactions

The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] This difference in reactivity allows for the selective functionalization of the iodine-bearing position while leaving the bromine intact for a subsequent transformation. This orthogonal reactivity is a powerful tool for the synthesis of complex, multi-substituted naphthalene derivatives.

Diagram of Sequential Cross-Coupling:

Caption: Sequential cross-coupling reactions of this compound.

This step-wise approach provides medicinal chemists with the flexibility to introduce a variety of substituents, such as aryl, alkyl, alkyne, and amine groups, in a controlled manner. This is particularly valuable in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is necessary to optimize its pharmacological properties. While specific drug candidates directly synthesized from this compound are not extensively reported in publicly available literature, the utility of dihalonaphthalenes as key intermediates is well-established in pharmaceutical patent literature.[3][4][5]

Photolytic Reactions

As a photolytic reagent, this compound can be used to generate radical species upon irradiation with light.[1] This property can be exploited in certain organic transformations, although its application in this area is less common than its use in cross-coupling reactions.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of fundamental organic chemistry in advancing modern science. While its discovery is intertwined with the historical exploration of naphthalene chemistry, its true potential has been realized with the development of sophisticated synthetic methodologies. The ability to perform selective and sequential functionalization makes it an invaluable tool for the construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a reliable and versatile platform for innovation. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in shaping the future of these fields.

References

- 1. This compound | 77332-64-0 | CDA33264 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. US11612591B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea - Google Patents [patents.google.com]

- 4. compound, pharmaceutical composition, and uses of a compound - Patent BR-112016005601-A8 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2005011681A1 - Chemical compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the C-Br versus C-I Bond in 1-Bromo-5-iodonaphthalene

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical development and materials science. 1-Bromo-5-iodonaphthalene presents a valuable scaffold, offering two distinct reactive sites for sequential and selective chemical modification. This technical guide provides an in-depth analysis of the differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within this molecule. We will explore the fundamental principles governing this selectivity, focusing on bond dissociation energies and the kinetics of palladium-catalyzed cross-coupling reactions. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to harness the unique synthetic potential of this compound.

Introduction: The Strategic Value of Differentiated Halogen Reactivity

Halogenated aromatic compounds are pivotal building blocks in organic synthesis. The presence of multiple, yet distinct, halogen atoms on a single aromatic core, as seen in this compound, provides a powerful platform for creating molecular complexity. The ability to selectively functionalize one position while leaving another intact for subsequent transformations is a key strategy in the efficient synthesis of complex target molecules.[1] This differential reactivity is primarily exploited through transition metal-catalyzed cross-coupling reactions, which have become indispensable tools in both academic and industrial laboratories.[2][3]

The naphthalene core itself is a privileged scaffold found in numerous pharmaceuticals and advanced materials.[4][5] The selective derivatization of the 1- and 5-positions of the naphthalene ring system allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing biological activity or material performance.

Fundamental Principles Governing Reactivity

The chemoselectivity observed in the reactions of this compound is rooted in the intrinsic properties of the C-I and C-Br bonds.

Bond Dissociation Energy (BDE)

The primary factor governing the relative reactivity of aryl halides is the strength of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the resulting longer, more diffuse orbital overlap with the sp²-hybridized carbon of the naphthalene ring.

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| C-I | ~238[6] |

| C-Br | ~276[6] |

| C-Cl | ~338[6] |

| C-F | ~484[6] |

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.

This trend in BDEs dictates that less energy is required to cleave the C-I bond, making it the more labile and, therefore, more reactive site in reactions where bond breaking is a key step.[6][7][8]

The Mechanism of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are central to the synthetic utility of this compound. The catalytic cycle of these reactions typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is often the rate-determining step of the overall reaction.[9][10]

The rate of oxidative addition generally follows the trend I > Br > Cl > F, which directly correlates with the bond dissociation energies.[11][12] The weaker C-I bond undergoes oxidative addition to the palladium catalyst much more readily than the stronger C-Br bond.[10][13][14] This kinetic difference is the foundation for achieving high selectivity in the functionalization of this compound.

Caption: Relative rates of oxidative addition for C-I vs. C-Br bonds.

Strategic Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound allows for a range of selective transformations. By carefully controlling reaction conditions, one can functionalize the 5-position (iodine) while leaving the 1-position (bromine) available for a subsequent reaction.

Selective Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for introducing linear alkyne moieties.[15] In the case of this compound, the reaction can be performed with high selectivity at the C-I position.

Experimental Protocol: Selective Sonogashira Coupling of this compound

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.1 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

-

Solvent and Base: Add degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).

-

Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol leverages the higher reactivity of the C-I bond to achieve selective alkynylation, yielding 1-bromo-5-(alkynyl)naphthalene. The remaining C-Br bond can then be used in a subsequent cross-coupling reaction to introduce a different functional group.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[9][16] Similar to the Sonogashira coupling, selective reaction at the C-I position of this compound is readily achievable.[17][18]

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.03 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature appropriate for the specific catalyst and substrates (typically 80-110 °C). Monitor for completion.

-

Workup: Cool the reaction to room temperature and partition between water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over a suitable drying agent, and concentrate. Purify the residue by chromatography or recrystallization.

This procedure allows for the synthesis of 1-bromo-5-arylnaphthalenes, which are valuable intermediates for further diversification.

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[2][3][19] The reactivity trend of I > Br holds for this reaction as well, allowing for the selective introduction of an amino group at the 5-position of the naphthalene core.[20]

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

-

Reaction Setup: Charge a glovebox or Schlenk flask with this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.10 eq.), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed.

-

Workup: Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography.

This selective amination provides access to 1-bromo-5-aminonaphthalene derivatives, which are important precursors for a variety of biologically active molecules.

Caption: Workflow for sequential cross-coupling on this compound.

Factors Influencing Selectivity

While the intrinsic reactivity difference between the C-I and C-Br bonds is the primary driver of selectivity, other experimental parameters can be modulated to ensure optimal outcomes:

-

Catalyst System: The choice of palladium source and ligand can influence the reaction rate and selectivity. For less reactive C-Br bonds, more electron-rich and bulky phosphine ligands are often required to promote oxidative addition.[21]

-

Temperature: Lower reaction temperatures generally favor selective reaction at the more reactive C-I bond. If the temperature is too high, competitive reaction at the C-Br bond may occur, leading to a mixture of products.

-

Reaction Time: Careful monitoring of the reaction is crucial. Prolonged reaction times, even at moderate temperatures, can lead to the slow reaction of the C-Br bond.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The significant difference in the bond dissociation energies of the C-I and C-Br bonds provides a reliable handle for achieving selective functionalization. By understanding the fundamental principles of bond strength and the mechanism of palladium-catalyzed cross-coupling reactions, researchers can design and execute efficient synthetic routes to complex, disubstituted naphthalene derivatives. The protocols and insights provided in this guide serve as a practical resource for harnessing the full synthetic potential of this important scaffold in the pursuit of novel pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]

- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Alkyl Halide Reactivity [chemserv.centre.edu]

- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 13. deepdyve.com [deepdyve.com]

- 14. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jk-sci.com [jk-sci.com]

- 20. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

Introduction: The Significance of Dihalogenated Naphthalenes in Modern Chemistry

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 1-Bromo-5-iodonaphthalene

Audience: Researchers, scientists, and drug development professionals.

Halogenated aromatic compounds are fundamental building blocks in a multitude of scientific disciplines, from materials science to medicinal chemistry.[1] Their unique electronic properties and reactivity profiles make them indispensable in the synthesis of advanced materials and pharmaceuticals.[1] Within this class of molecules, dihalogenated naphthalenes such as this compound are of particular interest. The extended π-electron system of the naphthalene core, modulated by the presence of two different halogen substituents, gives rise to a rich and complex electronic structure that dictates its chemical behavior.

A key feature of molecules like this compound is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is generally more susceptible to oxidative addition with transition metal catalysts, such as palladium, compared to the more stable C-Br bond.[2] This disparity allows for selective, sequential functionalization, a powerful strategy in multi-step organic synthesis for creating complex molecular architectures.[2] Understanding the underlying electronic structure of this compound is paramount to predicting and controlling its reactivity in these sophisticated chemical transformations. This guide provides a comprehensive theoretical framework for elucidating the electronic properties of this versatile molecule using quantum chemical calculations.

Computational Methodology: A Self-Validating System for Theoretical Investigation

To ensure the reliability and accuracy of our theoretical predictions, we employ a computational methodology grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry for studying the electronic structure of organic molecules.[3][4] The choice of functional and basis set is critical for obtaining results that correlate well with experimental reality.

Selection of Theoretical Level

Based on previous studies of halogenated and other substituted naphthalenes, the B3LYP hybrid functional has been shown to provide a good balance between computational cost and accuracy for predicting both geometric and electronic properties.[3][4] For the basis set, we will utilize the 6-311+G** basis set, which includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (**) to account for the non-spherical nature of electron density in molecules. This combination has proven effective in modeling systems containing heavy atoms like bromine and iodine.

Step-by-Step Computational Workflow

The theoretical investigation of this compound's electronic structure follows a systematic, multi-step protocol:

-

Geometry Optimization: The initial step involves finding the lowest energy structure of the molecule. This is achieved by performing a full geometry optimization, where all bond lengths, bond angles, and dihedral angles are allowed to relax until a minimum on the potential energy surface is located.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum and not a saddle point, a frequency calculation is performed. The absence of any imaginary frequencies validates the stability of the optimized geometry.

-

Electronic Structure Analysis: With the validated geometry, a series of calculations are performed to probe the electronic properties:

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and electronic excitation properties.[5]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more quantitative picture of the charge distribution by calculating the partial charges on each atom. It also allows for the study of hyperconjugative interactions and charge transfer within the molecule.

-

-

Simulation of Spectroscopic Properties:

-

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum, providing insights into the nature of electronic transitions.[3]

-

NMR Spectra: The nuclear magnetic shielding tensors are calculated to predict the 1H and 13C NMR chemical shifts, which can be compared with experimental data for validation.

-

Caption: A flowchart illustrating the step-by-step computational workflow for the theoretical study of this compound.

Results and Discussion: Unraveling the Electronic Landscape

Optimized Molecular Geometry

The geometry optimization of this compound is expected to yield a planar naphthalene core, with the C-Br and C-I bonds lying in the plane of the aromatic rings. The calculated bond lengths and angles provide the foundational data for all subsequent electronic structure analyses.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Predicted Value (Å or °) |

| C1-Br Bond Length | Value to be calculated |

| C5-I Bond Length | Value to be calculated |

| C1-C2 Bond Length | Value to be calculated |

| C4a-C8a Bond Angle | Value to be calculated |

| C4-C5-I Bond Angle | Value to be calculated |

Note: The table will be populated with data from the DFT calculations.

Frontier Molecular Orbitals and the HOMO-LUMO Gap

The FMOs are critical for understanding the reactivity and electronic transitions of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

-

HOMO: The HOMO of this compound is anticipated to be a π-orbital delocalized across the naphthalene ring system, with significant contributions from the p-orbitals of the bromine and iodine atoms.

-

LUMO: The LUMO is expected to be a π*-antibonding orbital, also delocalized over the aromatic system.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule is more easily excited and generally more reactive.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Orbital | Energy (eV) |

| HOMO | Value to be calculated |

| LUMO | Value to be calculated |

| HOMO-LUMO Gap | Value to be calculated |

Note: The table will be populated with data from the DFT calculations.

Caption: A diagram representing the relationship between the HOMO, LUMO, and the energy gap, which dictates the electronic excitation properties.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the regions of a molecule that are attractive or repulsive to a positive charge.

-

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected to be located above and below the plane of the π-system of the naphthalene rings.

-

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The areas around the hydrogen atoms and, to a lesser extent, the halogen atoms (due to σ-holes) are expected to show positive potential. The concept of σ-hole bonding is particularly relevant for halogenated compounds.[6]

The MEP analysis will be instrumental in rationalizing the regioselectivity of reactions involving this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more detailed and quantitative description of the charge distribution than the MEP. The calculated partial charges on the carbon, hydrogen, bromine, and iodine atoms reveal the extent of charge transfer due to the inductive effects of the halogen substituents.

Table 3: NBO Partial Charges on Selected Atoms

| Atom | Partial Charge (e) |

| C1 (bonded to Br) | Value to be calculated |

| Br | Value to be calculated |

| C5 (bonded to I) | Value to be calculated |

| I | Value to be calculated |

Note: The table will be populated with data from the DFT calculations.

The NBO analysis is also expected to show significant hyperconjugative interactions between the lone pairs of the halogen atoms and the π*-antibonding orbitals of the naphthalene ring, contributing to the overall stability of the molecule.

Conclusion: A Theoretical Foundation for Practical Applications

This in-depth technical guide outlines a robust theoretical framework for investigating the electronic structure of this compound. By employing state-of-the-art quantum chemical calculations, we can gain a fundamental understanding of the molecule's geometric parameters, frontier molecular orbitals, charge distribution, and spectroscopic properties. These theoretical insights are not merely academic; they provide a predictive foundation for understanding the molecule's reactivity in complex organic syntheses and for designing novel materials with tailored electronic properties. The methodologies and analyses presented herein serve as a valuable resource for researchers and scientists working at the interface of computational chemistry, organic synthesis, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Electronic Properties of Cadmium Naphthalene Diimide Coordination Complex [mdpi.com]

- 6. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Palladium-catalyzed cross-coupling reactions using 1-Bromo-5-iodonaphthalene

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 1-Bromo-5-iodonaphthalene

Authored by: A Senior Application Scientist

Abstract

This compound is a highly versatile and valuable building block in modern organic synthesis, enabling the programmed and regioselective construction of complex, multi-functionalized naphthalene scaffolds. Its utility is rooted in the significant differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond, being weaker, undergoes oxidative addition to a palladium(0) center much more readily than the more robust C-Br bond.[1] This inherent reactivity hierarchy (C-I > C-Br) allows for a predictable and stepwise functionalization, making it an indispensable tool for researchers in drug discovery, materials science, and chemical biology.[1][2][3] This guide provides a detailed examination of the principles governing this selectivity and offers field-proven, step-by-step protocols for sequential Suzuki-Miyaura and Sonogashira cross-coupling reactions.

The Principle of Regioselectivity: A Mechanistic Overview

The success of sequential cross-coupling with this compound hinges on the rate-determining step of many palladium catalytic cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5] The relative ease of this step is directly related to the carbon-halogen bond dissociation energy. The C-I bond (approx. 272 kJ/mol) is significantly weaker than the C-Br bond (approx. 336 kJ/mol), resulting in a much lower activation energy for the oxidative addition of the C-I bond.[3]

Consequently, by carefully selecting mild reaction conditions, one can selectively activate the C-I bond at the 5-position while leaving the C-Br bond at the 1-position untouched for a subsequent, typically more forcing, transformation.[1][6]

Caption: Preferential oxidative addition at the C-I bond.

Application Protocol I: Selective Suzuki-Miyaura Coupling at the C-5 Position

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. By leveraging the higher reactivity of the C-I bond, we can selectively introduce an aryl or vinyl substituent at the 5-position of the naphthalene core.

Causality Behind Experimental Choices:

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that readily generates the active Pd(0) species required for the initial oxidative addition. It is often sufficient for activating reactive C-I bonds under relatively mild conditions.

-

Base (K₂CO₃ or Na₂CO₃): An aqueous inorganic base is crucial for the transmetalation step, where it facilitates the formation of a more nucleophilic boronate species from the boronic acid, which then transfers its organic group to the palladium center.[7]

-

Solvent System (Toluene/Ethanol/Water or Dioxane/Water): A biphasic solvent system is commonly used. The organic solvent (e.g., Toluene, Dioxane) dissolves the organic substrate and catalyst, while the aqueous phase dissolves the inorganic base and aids in the transmetalation process.[8] Vigorous stirring is essential to maximize the interfacial area.

Reaction Parameters: Suzuki-Miyaura Coupling

| Parameter | Recommended Conditions | Purpose/Rationale |

| Substrate | This compound | 1.0 eq |

| Nucleophile | Arylboronic Acid | 1.1 - 1.2 eq |

| Catalyst | Pd(PPh₃)₄ | 2-5 mol% |

| Base | K₂CO₃ or Na₂CO₃ (2M aq. soln.) | 2.0 - 3.0 eq |

| Solvent | Toluene/Water (4:1) or Dioxane/Water (4:1) | 0.1 - 0.2 M |

| Temperature | 80-90 °C | Mild heating to promote reaction without activating the C-Br bond |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst |

Step-by-Step Protocol:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Via syringe, add the degassed organic solvent (e.g., Toluene) followed by the degassed aqueous base solution (e.g., 2M K₂CO₃, 2.5 eq).

-

Place the flask in a preheated oil bath at 85 °C and stir vigorously.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) by observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (1-bromo-5-arylnaphthalene) via flash column chromatography on silica gel.

Application Protocol II: Sequential Sonogashira Coupling at the C-1 Position

With the C-5 position functionalized, the remaining C-Br bond can be targeted in a subsequent coupling reaction. The Sonogashira coupling is ideal for introducing alkyne moieties, forming C(sp²)–C(sp) bonds.[6] Activating the C-Br bond typically requires slightly more forcing conditions or a more robust catalytic system.[6]

Causality Behind Experimental Choices:

-

Catalyst System (PdCl₂(PPh₃)₂ / CuI): This classic Sonogashira system involves a palladium catalyst for the main cycle and a copper(I) co-catalyst. The copper facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[2]

-

Base (Triethylamine or Diisopropylamine): A strong amine base serves two purposes: it stoichiometrically neutralizes the HX produced and acts as a solvent to deprotonate the terminal alkyne.[2][9]

-

Conditions: Higher temperatures may be required to facilitate the slower oxidative addition of the C-Br bond to the palladium center.

Reaction Parameters: Sonogashira Coupling

| Parameter | Recommended Conditions | Purpose/Rationale |

| Substrate | 1-Bromo-5-arylnaphthalene | 1.0 eq |

| Nucleophile | Terminal Alkyne | 1.2 - 1.5 eq |

| Pd Catalyst | PdCl₂(PPh₃)₂ | 2-5 mol% |

| Cu Co-catalyst | CuI | 1-5 mol% |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 3.0 eq or as solvent |

| Solvent | THF or DMF | 0.2 - 0.5 M |

| Temperature | Room Temp. to 60 °C | Adjusted based on alkyne and substrate reactivity |

| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxidative homocoupling (Glaser coupling) of the alkyne[9] |

Step-by-Step Protocol:

-

To a flame-dried Schlenk flask, add the 1-bromo-5-arylnaphthalene (product from Protocol I, 1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).

-

Seal the flask and thoroughly purge with an inert gas.

-

Add anhydrous, degassed solvent (e.g., THF) and the anhydrous amine base (e.g., Triethylamine, 3.0 eq) via syringe.

-

Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Stir the reaction at the desired temperature (start at room temperature, warming to 50-60 °C if necessary).

-

Monitor the reaction by TLC. The reaction is typically complete in 3-24 hours.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues and amine salts.

-

Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final 1-alkynyl-5-arylnaphthalene product by flash column chromatography.

Alternative Sequential Strategies: Buchwald-Hartwig Amination

The C-Br bond can also be functionalized to form C-N bonds using the Buchwald-Hartwig amination.[10] This reaction is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[11][12] The reaction typically requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.

Caption: Sequential functionalization workflow for this compound.

Troubleshooting and Key Considerations

-

Incomplete Reaction (First Step): If the Suzuki coupling stalls, ensure the reagents are pure and the solvents are adequately degassed. Increasing the catalyst loading slightly or raising the temperature to 95-100 °C can be beneficial, but risks activating the C-Br bond.

-

Alkyne Homocoupling (Second Step): The formation of a symmetric di-alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, indicated by a green or blue color.[9] This is caused by oxygen. Ensure the reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira protocols can also mitigate this issue.[9]

-

Catalyst Decomposition: Formation of a black precipitate ("palladium black") indicates catalyst decomposition and deactivation.[9] This can be caused by impurities, excessive heat, or an inappropriate ligand/solvent choice.

-

Ligand Choice for C-Br Activation: For less reactive aryl bromides in the second step (Suzuki or Buchwald-Hartwig), a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) may be required to promote the more difficult oxidative addition step.[11]

Conclusion

This compound stands out as a premier substrate for the strategic synthesis of disubstituted naphthalenes. The predictable chemoselectivity, governed by the differential reactivity of its carbon-halogen bonds, allows for a reliable two-step functionalization protocol. By first employing a mild Suzuki-Miyaura coupling at the iodo-position, followed by a Sonogashira coupling or Buchwald-Hartwig amination at the bromo-position, chemists can access a diverse range of complex molecular architectures that are central to the development of novel pharmaceuticals, organic electronics, and advanced materials.[1][13][14]

References

- 1. nbinno.com [nbinno.com]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. odinity.com [odinity.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. research.rug.nl [research.rug.nl]

- 13. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Introduction: Harnessing Halogen Reactivity for Stepwise Molecular Construction

An Application Note and Protocol for the Chemoselective Sonogashira Coupling of 1-Bromo-5-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, is fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

This guide focuses on a nuanced application of this reaction: the selective mono-alkynylation of this compound. Dihaloarenes present a unique synthetic challenge and opportunity. The inherent difference in reactivity between various carbon-halogen bonds allows for a stepwise, regioselective functionalization. By carefully controlling reaction conditions, one can exploit the greater reactivity of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond.[3] This protocol provides a detailed methodology to selectively couple a terminal alkyne at the 5-position of the naphthalene core, leaving the less reactive bromine atom at the 1-position intact for subsequent downstream transformations. This approach offers a strategic pathway to construct complex, unsymmetrically substituted naphthalene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Core Principle: Chemoselectivity Driven by Kinetics

The success of this selective protocol hinges on the differential reactivity of aryl halides in the key oxidative addition step of the palladium catalytic cycle. The bond strength of the carbon-halogen bond decreases down the group (C-Cl > C-Br > C-I), which inversely correlates with its reactivity in the Sonogashira coupling. The general reactivity trend is: Aryl Iodide > Aryl Bromide >> Aryl Chloride.[1][4][5]

The C-I bond is weaker and more polarizable, making it significantly more susceptible to oxidative addition by the Pd(0) catalyst. This kinetic preference allows the coupling reaction to proceed at the C-I bond under milder conditions, such as room temperature.[1][6] In contrast, the activation of the stronger C-Br bond typically requires higher temperatures.[1] By maintaining the reaction at or near room temperature, we can achieve highly selective alkynylation at the iodo-position while preserving the bromo-substituent.

Reaction Scheme: Selective Alkynylation

Caption: Selective Sonogashira coupling at the C-I bond.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Properties/Role |

| This compound | C₁₀H₆BrI | 332.96 | 77332-64-0 | Aryl dihalide substrate[7] |

| Terminal Alkyne | R-C≡CH | Variable | Variable | Coupling Partner |

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 13965-03-2 | Palladium pre-catalyst |

| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Co-catalyst |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Base and/or solvent; should be distilled/anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous solvent |

| Schlenk flask / reaction tube | - | - | - | Reaction vessel for inert atmosphere |

| Magnetic stirrer and stir bar | - | - | - | For agitation |

| Nitrogen or Argon gas supply | N₂ / Ar | - | - | To create an inert atmosphere |

| Syringes and needles | - | - | - | For transfer of degassed liquids |

| TLC plates (Silica gel) | - | - | - | For reaction monitoring |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | 7631-86-9 | Stationary phase for purification |

Detailed Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. The use of an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by oxygen in the presence of copper catalysts.[1][8] Monitoring by Thin-Layer Chromatography (TLC) allows for real-time assessment of reaction completion, preventing the formation of byproducts from prolonged reaction times or excessive heating.

1. Preparation and Setup (Inert Atmosphere)

-

Place a magnetic stir bar into a 50 mL oven-dried Schlenk flask.

-

Add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq) to the flask.

-

Seal the flask with a rubber septum, and connect it to a Schlenk line.

-

Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely anaerobic environment.[6]

2. Addition of Reagents

-

Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF, ~10 mL per mmol of aryl halide) via syringe.

-

Add anhydrous, degassed triethylamine (or another suitable amine base like DIPEA, ~3-5 eq) via syringe. The amine acts as both the base to deprotonate the alkyne and to neutralize the HI byproduct.[6][9]

-

Stir the mixture at room temperature for 5-10 minutes until the solids are dissolved, resulting in a pale yellow solution.

-

Slowly add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

3. Reaction Monitoring

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting this compound spot has been completely consumed (typically 2-6 hours).

4. Work-up and Extraction

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (~20 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 25 mL).

-

Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification

-

The resulting crude residue often contains residual catalyst and a small amount of homocoupled alkyne. To remove metal residues, the crude product can first be passed through a short plug of Celite or silica gel, eluting with the extraction solvent.[10]

-

For high purity, perform flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but typically starts with a non-polar solvent system like hexane/ethyl acetate.

Experimental Workflow